molecular formula C8H14Cl2N2O2 B2458648 (R)-2-Amino-2-(2-methoxypyridin-4-yl)ethanol dihydrochloride CAS No. 1640848-93-6

(R)-2-Amino-2-(2-methoxypyridin-4-yl)ethanol dihydrochloride

Cat. No. B2458648
CAS RN: 1640848-93-6
M. Wt: 241.11
InChI Key: KZPYABFLAGAYEU-KLXURFKVSA-N
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Description

“®-2-Amino-2-(2-methoxypyridin-4-yl)ethanol dihydrochloride” is a chemical compound with a molecular weight of 225.12 . It is a white to yellow solid and is also known by its IUPAC name "®-1-(2-methoxypyridin-4-yl)ethan-1-amine dihydrochloride" .


Molecular Structure Analysis

The InChI code of this compound is "1S/C8H12N2O.2ClH/c1-6(9)7-3-4-10-8(5-7)11-2;;/h3-6H,9H2,1-2H3;2*1H/t6-;;/m1…/s1" . This indicates the presence of a pyridine ring with a methoxy group at the 2-position and an amino group at the 4-position. The stereochemistry is indicated by the ® configuration.


Physical And Chemical Properties Analysis

This compound is a white to yellow solid . It has a molecular weight of 225.12 . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the retrieved data.

Scientific Research Applications

Tautomerism Studies

The research by Hertog and Buurman (2010) investigates the tautomerism of hydroxypyridines, including compounds similar to (R)-2-Amino-2-(2-methoxypyridin-4-yl)ethanol dihydrochloride. They studied the ultraviolet absorption spectra of these compounds, contributing to understanding their predominant tautomeric structures in aqueous ethanol solutions. This study provides insights into the structural properties of related compounds (Hertog & Buurman, 2010).

Spectroscopic and Molecular Modelling

Alghanmi and Habeeb (2015) explored the charge transfer interaction between 5-amino-2-methoxypyridine and chloranilic acid. Their research involved spectroscopic studies and molecular modelling, which can be relevant to understanding similar interactions in compounds like (R)-2-Amino-2-(2-methoxypyridin-4-yl)ethanol dihydrochloride. The formation constants and molar absorptivity of the complexes formed were also studied, contributing to the knowledge of complex stability (Alghanmi & Habeeb, 2015).

Chiral Isomer Studies

The study by Temple and Rener (1992) investigated the biological activity of chiral isomers of certain compounds, including methoxy derivatives similar to (R)-2-Amino-2-(2-methoxypyridin-4-yl)ethanol dihydrochloride. They focused on the synthesis and evaluation of these isomers in biological systems, noting differences in activity between S- and R-isomers. This research provides an understanding of the biological implications of chirality in similar compounds (Temple & Rener, 1992).

Asymmetric Synthesis

Duquette et al. (2003) describe a scalable process for the asymmetric synthesis of a compound structurally related to (R)-2-Amino-2-(2-methoxypyridin-4-yl)ethanol dihydrochloride. Their work focuses on the stereochemistry of the product, which is crucial for understanding the synthesis and applications of such chiral compounds (Duquette, Zhang, Zhu, & Reeves, 2003).

Safety and Hazards

The safety data sheet (MSDS) for this compound can be found online . It’s important to handle all chemical compounds with appropriate safety measures, including the use of personal protective equipment and working in a well-ventilated area.

properties

IUPAC Name

(2R)-2-amino-2-(2-methoxypyridin-4-yl)ethanol;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2.2ClH/c1-12-8-4-6(2-3-10-8)7(9)5-11;;/h2-4,7,11H,5,9H2,1H3;2*1H/t7-;;/m0../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZPYABFLAGAYEU-KLXURFKVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CC(=C1)C(CO)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=NC=CC(=C1)[C@H](CO)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-Amino-2-(2-methoxypyridin-4-yl)ethanol dihydrochloride

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